4-Chloro-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
4-Chloro-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C4H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and two oxygen atoms attached to the sulfur atom, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-dihydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 4-chloro-2,3-dihydrothiophene using oxidizing agents such as potassium peroxymonosulfate or hydrogen peroxide under acidic conditions . The reaction typically proceeds at room temperature and yields the desired sulfone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium peroxymonosulfate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-Chloro-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,3-dihydrothiophene 1,1-dioxide: Similar structure but with the chlorine atom at a different position.
2,3-Dihydrothiophene 1,1-dioxide: Lacks the chlorine atom, making it less reactive in certain substitution reactions
Uniqueness
The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-chlorinated counterparts .
Biological Activity
4-Chloro-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound characterized by its thiophene ring structure and the presence of a chlorine atom and a sulfone group. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 150.6 g/mol. The presence of the chlorine atom at the fourth position and the sulfone group (1,1-dioxide) significantly influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The chlorine atom enhances the electrophilic nature of the compound, allowing it to interact with nucleophiles in biological systems.
- Redox Activity : The sulfone group can participate in redox reactions, potentially influencing cellular oxidative stress pathways.
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, affecting various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated efficacy against a range of bacterial strains, including:
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 14 |
These findings suggest that the compound may be developed into an effective antimicrobial agent.
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies. The compound has been shown to induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : Inhibiting cell proliferation by interfering with cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cancer cell death.
A study reported that treatment with the compound resulted in a significant reduction in cell viability in human cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 20 | |
HeLa (Cervical Cancer) | 25 |
Case Studies
Several case studies have highlighted the biological activity of thiophene derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated various thiophene derivatives against multi-drug resistant bacteria. The results indicated that compounds with chlorine substitutions exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts.
- Anticancer Screening : In vitro studies on thiophene derivatives showed that those containing sulfone groups demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity.
Properties
IUPAC Name |
4-chloro-2,3-dihydrothiophene 1,1-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSJCECNPCEQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406703 | |
Record name | 4-chloro-2,3-dihydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10469-67-7 | |
Record name | 4-chloro-2,3-dihydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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